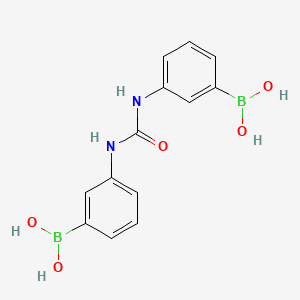

1,3-Bis(3-boronophenyl)urea

説明

1,3-Bis(3-boronophenyl)urea is an organic compound with the molecular formula C13H14B2N2O5 . It appears as a white to light yellow powder.

Synthesis Analysis

1,3-Bis(3-boronophenyl)urea can be synthesized by the reaction of amines and boronic acids in the presence of a catalyst. Commonly used catalysts for this reaction include triphenylphosphine (PPh3) and triethylamine (TEA). The resulting product can be purified by column chromatography or recrystallization .Molecular Structure Analysis

The molecular structure of 1,3-Bis(3-boronophenyl)urea contains a total of 37 bonds. There are 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 4 hydroxyl groups .科学的研究の応用

Hydrogen Bonding and Molecular Recognition

- Research on urea derivatives emphasizes their role in hydrogen bonding and molecular recognition. For example, 1,3-bis(4-nitrophenyl)urea forms complexes with various anions through hydrogen bonding, illustrating urea compounds' ability to interact selectively with other molecules M. Boiocchi et al., 2004.

Supramolecular Assemblies

- Urea derivatives are pivotal in assembling supramolecular structures like gels, capsules, and crystals due to their hydrogen bonding capabilities. This property is explored in studies on 1,3-bis ureas, highlighting their utility in constructing diverse solid forms and influencing material properties C. Capacci-Daniel et al., 2015.

Liquid Crystal Phases

- Urea derivatives have been used to create novel liquid crystalline phases with potential applications in optoelectronics. For instance, N,N‘-bis(3,4,5-trialkoxylphenyl)ureas exhibit ferroelectric switching in columnar liquid crystal phases, suggesting uses in displays and sensors Keiki Kishikawa et al., 2005.

Anti-Cancer Agents

- Certain symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase, reducing cancer cell proliferation by inhibiting translation initiation. This demonstrates the potential of urea derivatives in developing targeted anti-cancer therapies S. Denoyelle et al., 2012.

Nonlinear Optical Materials

- Urea derivatives also show promise in nonlinear optics. Studies on bis-chalcone derivatives doped polymers report significant second harmonic generation efficiencies, suggesting applications in optical devices and materials science S. Shettigar et al., 2006.

特性

IUPAC Name |

[3-[(3-boronophenyl)carbamoylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14B2N2O5/c18-13(16-11-5-1-3-9(7-11)14(19)20)17-12-6-2-4-10(8-12)15(21)22/h1-8,19-22H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUQNYFFKZOTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14B2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657081 | |

| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(3-boronophenyl)urea | |

CAS RN |

957060-87-6 | |

| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

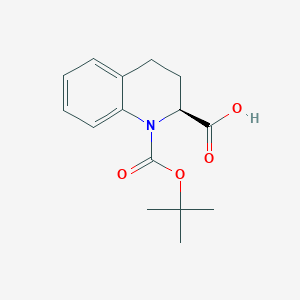

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)

![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)